2,2'-Anhydro-1-(5'-O-triphenylmethyl-beta-D-arabinofuranosyl)-uracil

nucleoside protecting groups oligonucleotide synthesis orthogonal deprotection

2,2'-Anhydro-1-(5'-O-triphenylmethyl-β-D-arabinofuranosyl)-uracil (CAS 3249-94-3) is a silyl-free, trityl-protected 2,2'-anhydronucleoside derivative of uracil. This compound belongs to the class of O²,2'-cyclonucleosides, characterized by a rigid anhydro bridge between the C2 carbonyl of the uracil base and the 2'-position of the arabinofuranosyl sugar.

Molecular Formula C28H26N2O5
Molecular Weight 470.5 g/mol
Cat. No. B13826550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Anhydro-1-(5'-O-triphenylmethyl-beta-D-arabinofuranosyl)-uracil
Molecular FormulaC28H26N2O5
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C5C(O4)N6C=CC(=O)NC6O5)O
InChIInChI=1S/C28H26N2O5/c31-23-16-17-30-26-25(35-27(30)29-23)24(32)22(34-26)18-33-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17,22,24-27,32H,18H2,(H,29,31)/t22-,24-,25+,26+,27?/m1/s1
InChIKeySDNMTUUNLXVQBD-JHLDNRKJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-Anhydro-1-(5'-O-trityl-β-D-arabinofuranosyl)-uracil: A Protected Anhydronucleoside Intermediate for Targeted Nucleoside Chemistry


2,2'-Anhydro-1-(5'-O-triphenylmethyl-β-D-arabinofuranosyl)-uracil (CAS 3249-94-3) is a silyl-free, trityl-protected 2,2'-anhydronucleoside derivative of uracil . This compound belongs to the class of O²,2'-cyclonucleosides, characterized by a rigid anhydro bridge between the C2 carbonyl of the uracil base and the 2'-position of the arabinofuranosyl sugar [1]. With a molecular weight of 470.5 g/mol (C₂₈H₂₆N₂O₅), the molecule incorporates a bulky triphenylmethyl (trityl) ether at the 5'-OH position—a protecting group that is both chromophoric (UV-active) and selectively removable under mild acidic conditions [2]. The compound serves primarily as a protected synthetic intermediate in the preparation of arabinofuranosyl nucleoside analogs—including antiviral and antitumor agents—as well as a building block for modified oligonucleotide synthesis [3].

Why Generic Substitution of 2,2'-Anhydro-1-(5'-O-trityl-β-D-arabinofuranosyl)-uracil Is Not Advisable in Synthetic Workflows


The combination of a trityl protecting group with a 2,2'-anhydro bridge in this compound creates a chemical profile that cannot be replicated by superficially similar arabinofuranosyluracil derivatives. The trityl (triphenylmethyl) ether at the 5'-position exhibits significantly slower acid-catalyzed deprotection kinetics than the more commonly used 4,4'-dimethoxytrityl (DMT) or 4-monomethoxytrityl (MMT) analogs, with the relative hydrolysis rate order being DMT > MMT > trityl [1]. This differential acid lability directly affects the selectivity of subsequent synthetic manipulations. Furthermore, the intact 2,2'-anhydro bridge imposes a rigid C(1')-exo sugar conformation in solution (pseudorotational phase angle P ≈ 130°–138°) that is entirely distinct from the flexible conformation of ring-opened ara-U (1-β-D-arabinofuranosyluracil) [2][3]. Consequently, substituting the trityl-protected anhydronucleoside with an unprotected, ring-opened, or DMT-protected analog fundamentally alters the outcome of regioselective reactions at the 2'-, 3'-, or 5'-positions and compromises the fidelity of downstream phosphoramidite coupling in oligonucleotide synthesis [4].

Quantitative Differentiation Evidence for 2,2'-Anhydro-1-(5'-O-trityl-β-D-arabinofuranosyl)-uracil


Acid-Lability Differential: Trityl vs. DMT/MMT Protection Dictates Orthogonal Deprotection Strategy

The triphenylmethyl (trityl) ether at the 5'-position of this compound is the most acid-stable member of the triarylmethyl protecting group family. Under identical acidic conditions, the relative hydrolysis rates follow the order DMT (4,4'-dimethoxytrityl) > MMT (4-monomethoxytrityl) > trityl (triphenylmethyl, unsubstituted), with trityl ethers requiring significantly longer exposure or higher acid concentration for complete removal [1]. This differential stability enables chemists to perform selective removal of more labile protecting groups (e.g., DMT from other positions or from other nucleosides in a mixed synthesis) while retaining the 5'-O-trityl protection intact—a capability not available when the same position is protected with DMT or MMT [2].

nucleoside protecting groups oligonucleotide synthesis orthogonal deprotection

Uridine Phosphorylase Inhibitory Potency of the Anhydrouridine Scaffold vs. Ring-Opened Ara-U

The 2,2'-anhydrouridine scaffold—the core structure of this compound after trityl deprotection—acts as a competitive inhibitor of uridine phosphorylase (UP). Unsubstituted 2,2'-anhydrouridine (CAS 3736-77-4) inhibits E. coli UP with Ki = 0.45 μM and rat liver UP with Ki = 2.8 μM, with 10–30-fold greater potency against the mammalian enzyme compared to the bacterial enzyme [1]. In contrast, the ring-opened hydrolysis product ara-U (1-β-D-arabinofuranosyluracil) does not exhibit this inhibitory profile . When the anhydrouridine core is further substituted at the 5-position (e.g., 5-ethyl-2,2'-anhydrouridine), inhibitory potency increases dramatically to an apparent Ki of 25 nM—representing an approximately 100-fold improvement over the unsubstituted scaffold [2].

uridine phosphorylase inhibition anhydrouridine ara-U

Regioselectivity Advantage: 5'-O-Trityl Protection Enables Selective 2'- and 3'-Position Manipulation

In arabinonucleoside chemistry, the 5'-O-trityl protecting group provides a critical regioselectivity advantage over unprotected or globally protected analogs. According to the foundational work of Ogilvie et al. (1983), protection of the 5'-position with triphenylmethyl groups (DMT, MMT, or trityl) in arabinonucleosides directs subsequent tert-butyldimethylsilyl (TBDMS) protection exclusively to the 2'- or 3'-positions [1]. In the absence of 5'-O-protection, silylation occurs non-selectively across all available hydroxyl groups, necessitating laborious chromatographic separation of regioisomers and reducing overall yield [1][2]. The trityl group, due to its greater steric bulk and stability compared to DMT/MMT, provides the highest degree of regiochemical fidelity during subsequent 2'/3'-position functionalization, particularly under conditions that would prematurely cleave DMT ethers [3].

regioselective protection arabinonucleoside synthesis TBDMS silylation

Commercial Purity Benchmark: 95% Minimum Specification for Reproducible Downstream Chemistry

Commercially available 2,2'-anhydro-1-(5'-O-triphenylmethyl-β-D-arabinofuranosyl)-uracil is supplied at a minimum purity of 95% . This specification is critical because the presence of the trityl chromophore (λ_max ≈ 260 nm, overlapping with the uracil absorbance) makes low-level impurities—particularly detritylated or ring-opened degradation products—difficult to detect by standard UV monitoring during chromatographic purification . Bulk procurement of this compound from suppliers with rigorous QC ensures that the material does not contain significant quantities of 2,2'-anhydrouridine (the detritylated product), ara-U (the hydrolyzed product), or trityl alcohol (the deprotection byproduct), each of which would compromise the stoichiometry of subsequent phosphitylation or coupling reactions .

purity specification nucleoside procurement quality control

Conformational Rigidity of the 2,2'-Anhydro Bridge Enables Unique Reactivity vs. Flexible Ara-U Derivatives

The 2,2'-anhydro bridge in this compound locks the arabinofuranosyl moiety into a defined C(1')-exo conformation in solution, with a pseudorotational phase angle P = 130°–138° as determined by proton magnetic resonance (PMR) spectroscopy [1]. This contrasts sharply with the flexible sugar pucker of ara-U (1-β-D-arabinofuranosyluracil), which exists as an equilibrium mixture of N- and S-type conformers [2]. The conformational rigidity of the anhydronucleoside is essential for the regio- and stereochemical outcome of nucleophilic ring-opening reactions: treatment with thiolate nucleophiles yields exclusively 2'-S-substituted or 3'-S-substituted products depending on reaction conditions (e.g., NaH pre-treatment vs. direct thiolate addition), a selectivity that is unattainable with the conformationally mobile ara-U [3]. Additionally, the rigid anhydro bridge enables thermal or base-catalyzed isomerization to 2',3'-anhydrouridine, expanding the synthetic repertoire to 2',3'-unsaturated derivatives that are inaccessible from ring-opened precursors [4].

anhydronucleoside conformation sugar puckering C-nucleoside synthesis

High-Value Application Scenarios for 2,2'-Anhydro-1-(5'-O-trityl-β-D-arabinofuranosyl)-uracil Based on Verified Evidence


Synthesis of 2'-Modified Arabinonucleoside Antiviral Agents via Regioselective Ring-Opening

This compound serves as the optimal protected intermediate for preparing 2'-substituted arabinofuranosyluracil derivatives with antiviral activity. Following selective 5'-O-detritylation, the rigid 2,2'-anhydro bridge directs nucleophilic attack exclusively to the 2'-position under controlled conditions (NaH pre-treatment in DMA followed by thiolate), yielding 2'-S-alkyl or 2'-S-aryl derivatives in high yield—a regioselectivity that cannot be achieved with flexible ring-opened ara-U precursors [1]. For example, 2'-S-benzyl-2'-thiouridine is obtained in high yield by this route, and the product can be further desulfurized to 2'-deoxyuridine or converted to 2'-deoxycytidine analogs [1]. The trityl group is critical in this workflow: its acid stability prevents premature deprotection during the NaH-mediated ring-opening step, whereas DMT or MMT analogs would undergo partial cleavage under these basic conditions, generating unwanted side products [2].

Preparation of Anhydrouridine-Based Uridine Phosphorylase (UP) Inhibitors for Chemotherapy Research

The 2,2'-anhydrouridine scaffold obtained after trityl deprotection of this compound is a validated competitive inhibitor of uridine phosphorylase, an enzyme implicated in the salvage pathway of pyrimidine nucleosides and targeted for potentiating fluoropyrimidine chemotherapy [1]. The deprotected anhydrouridine core inhibits E. coli UP with Ki = 0.45 μM and mammalian (rat liver) UP with Ki = 2.8 μM, with a 10- to 30-fold selectivity for the mammalian enzyme [1][2]. For researchers developing next-generation UP inhibitors, the trityl-protected anhydrouridine provides a chromophoric, readily quantifiable intermediate that can be elaborated at the 5-position of the uracil base—a modification that dramatically improves potency (e.g., 5-ethyl substitution yields an apparent Ki of 25 nM, an approximately 100-fold improvement) . The trityl group's UV activity also facilitates reaction monitoring by TLC or HPLC without specialized detection methods [3].

Solid-Phase Oligonucleotide Synthesis Bearing Arabinofuranosyl Modifications

This compound is directly convertible to the corresponding 3'-phosphoramidite building block for automated DNA/RNA synthesizer incorporation [1]. The 5'-O-trityl group serves as the essential 5'-protecting group during phosphitylation at the 3'-position; after phosphoramidite preparation, the trityl group is removed during each synthesis cycle (typically with dichloroacetic acid in dichloromethane), releasing the free 5'-OH for chain elongation [1][2]. The slower deprotection kinetics of the trityl group, compared to DMT, must be accounted for in cycle programming but offer the advantage of reduced premature deprotection during storage and handling . Oligodeoxyribonucleotides containing the 2,2'-anhydro-β-D-arabinofuranosyluracil residue have been successfully incorporated into ODNs and subsequently converted post-synthetically to ara-U or ara-isocytosine derivatives, with the modified ODNs showing distinct thermal melting profiles (Tm depression of ~4 °C relative to unmodified duplex) [1].

Multi-Step Synthesis of Cytarabine (ara-C) and Related 2,2'-Anhydro-ara-C Intermediates

The 2,2'-anhydronucleoside structural motif is the key intermediate in the industrial synthesis of cytarabine (ara-C, 1-β-D-arabinofuranosylcytosine), a WHO Essential Medicine for acute leukemia treatment [1]. Patent literature describes processes wherein protected 2,2'-anhydronucleosides—including trityl-protected derivatives—are reacted with ammonia or amines to open the anhydro bridge and simultaneously convert the uracil base to cytosine, directly yielding protected ara-C [1][2]. The trityl protecting group at the 5'-position survives the ammonolysis conditions and can be subsequently removed to liberate the final active pharmaceutical ingredient (API) [2]. This synthetic route avoids the problematic direct glycosylation of cytosine, which typically suffers from poor β-selectivity and low yields, and instead leverages the pre-formed β-configuration of the anhydronucleoside, ensuring stereochemical fidelity at the anomeric center .

Quote Request

Request a Quote for 2,2'-Anhydro-1-(5'-O-triphenylmethyl-beta-D-arabinofuranosyl)-uracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.